molecular formula C20H25N3O2 B5331354 N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5331354
M. Wt: 339.4 g/mol
InChI Key: LFIRTDLLXFAYBL-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 2-methoxyphenylpiperazine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbonyl carbon of benzyl chloroacetate, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include dichloromethane and ethanol, and the reaction is often carried out at elevated temperatures to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyphenyl and benzyl groups contribute to its binding affinity and selectivity for alpha1-adrenergic receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-13-11-22(12-14-23)16-20(24)21-15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIRTDLLXFAYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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